molecular formula C23H19N3OS B2881237 (2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 1904127-05-4

(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone

Cat. No.: B2881237
CAS No.: 1904127-05-4
M. Wt: 385.49
InChI Key: JVIIRNIECPKDDX-UHFFFAOYSA-N
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Description

(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that features a combination of benzo[d]thiazole and indoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole and indoline intermediates, followed by their coupling through a methanone linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Known for their diverse biological activities.

    Indoline derivatives: Commonly used in medicinal chemistry for their pharmacological properties.

Uniqueness

(2-Ethylbenzo[d]thiazol-6-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is unique due to its combined structure, which may confer distinct chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c1-2-22-25-19-5-3-18(14-21(19)28-22)23(27)26-12-9-17-13-16(4-6-20(17)26)15-7-10-24-11-8-15/h3-8,10-11,13-14H,2,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIIRNIECPKDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC4=C3C=CC(=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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